BenchChemオンラインストアへようこそ!

S 16924

5-HT1A receptor MAPK phosphorylation antipsychotic efficacy

S 16924 ((R)-2-{1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl}-1-(4-fluoro-phenyl)-ethanone) is a benzodioxopyrrolidine small molecule developed as a putative atypical antipsychotic. It exhibits a multi-receptorial interaction profile resembling clozapine across >20 native and cloned human monoaminergic receptors, but is sharply differentiated by its markedly higher efficacy as a partial agonist at human 5-HT1A receptors and its substantially lower affinity for muscarinic M1 and histamine H1 receptors.

Molecular Formula C22H24FNO4
Molecular Weight 385.44
CAS No. 734513-52-1
Cat. No. B610622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 16924
CAS734513-52-1
SynonymsS 16924;  S16924;  S-16924.
Molecular FormulaC22H24FNO4
Molecular Weight385.44
Structural Identifiers
SMILESFC1=CC=C(C(CC2CN(CCOC3=C(OCCO4)C4=CC=C3)CC2)=O)C=C1
InChIInChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 16924 (CAS 734513-52-1): A 5-HT1A Partial Agonist Antipsychotic Candidate with Quantifiable Differentiation from Clozapine and Haloperidol


S 16924 ((R)-2-{1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl}-1-(4-fluoro-phenyl)-ethanone) is a benzodioxopyrrolidine small molecule developed as a putative atypical antipsychotic [1]. It exhibits a multi-receptorial interaction profile resembling clozapine across >20 native and cloned human monoaminergic receptors, but is sharply differentiated by its markedly higher efficacy as a partial agonist at human 5-HT1A receptors and its substantially lower affinity for muscarinic M1 and histamine H1 receptors [2]. S 16924 also acts as a potent antagonist at 5-HT2C receptors and binds with modest affinity to dopamine D2 and D3 receptors while showing 5-fold higher affinity for the D4 subtype, a pattern shared with clozapine but distinct from haloperidol [2].

Why 5-HT1A Agonists and Multi-Receptor Antipsychotics Cannot Substitute for S 16924 in Mechanistic Research


Superficial in-class grouping by '5-HT1A partial agonist' or 'atypical antipsychotic' obscures decisive quantitative differences that preclude interchangeable use. Clozapine, the closest clinical comparator, carries high-affinity muscarinic M1 (Ki = 4.6 nM) and histamine H1 (Ki = 5.4 nM) binding that S 16924 does not share (Ki >1000 nM and 158 nM, respectively), introducing confounds in any study where cholinergic or histaminergic readouts matter [1]. Among 5-HT1A-preferring agents, S 16924 attains 96% of maximal MAPK phosphorylation efficacy at h5-HT1A receptors (pEC50 8.10) versus only 43% for clozapine (pEC50 5.43), while ziprasidone achieves comparable efficacy (93%) but with lower potency (pEC50 7.25) and a different off-target spectrum [2]. Haloperidol entirely lacks 5-HT1A agonism and induces catalepsy at low doses (0.04–0.63 mg/kg), whereas S 16924 does not induce catalepsy even at doses ≥80 mg/kg and actively reverses haloperidol-induced catalepsy (ID50 = 3.2 mg/kg) [3]. These quantitative gaps confirm that generic substitution—whether by another atypical antipsychotic, a 5-HT1A agonist, or a D2 antagonist—would fundamentally alter the pharmacological signal.

Quantitative Differentiation Evidence for S 16924 Against Clozapine, Haloperidol, and Ziprasidone


S 16924 Achieves 2.2-Fold Higher 5-HT1A Partial Agonist Efficacy than Clozapine in MAPK Phosphorylation Assays

At cloned, human 5-HT1A receptors stably expressed in CHO cells, S 16924 stimulated MAPK phosphorylation with a maximal efficacy of 96% relative to the prototypical agonist (+)8-OH-DPAT (defined as 100%), and a potency (pEC50) of 8.10 [1]. In the same assay system, the atypical antipsychotic clozapine achieved only 43% efficacy with markedly lower potency (pEC50 5.43), while ziprasidone achieved 93% efficacy with intermediate potency (pEC50 7.25) [1]. Haloperidol was inactive [1]. The selective 5-HT1A antagonist WAY100,635 abolished S 16924-induced MAPK stimulation with a pKb of 9.66, confirming 5-HT1A receptor specificity [1]. In a complementary [^35S]GTPγS binding study in rat hippocampal membranes, S 16924 displayed Emax = 48% (relative to 5-HT = 100%) versus clozapine = 22% and ziprasidone = 21%, yielding a 2.2-fold efficacy advantage over both comparators [2].

5-HT1A receptor MAPK phosphorylation antipsychotic efficacy

S 16924 Reduces In Vivo 5-HT Overflow by ~70% Versus Clozapine's ~60% in Rat Ventral Hippocampus Microdialysis

In freely moving rats, S 16924 (0.1–3 mg/kg, s.c.) reduced dialysate 5-HT levels in the ventral hippocampus in a dose- and time-dependent fashion, achieving a maximum reduction of approximately 70% from baseline at 40–60 min post-injection [1]. Clozapine (0.1–10 mg/kg, s.c.) reduced 5-HT overflow with a maximum effect of approximately 60% from baseline, attained later at 60–80 min [1]. The 5-HT decrease elicited by S 16924 (1.0 mg/kg, s.c.) was significantly antagonized by the selective 5-HT1A receptor antagonist WAY 100635 (0.3 mg/kg, s.c.) and fully reversed by the combination of WAY 100635 plus the α1-adrenoceptor agonist cirazoline, demonstrating that both 5-HT1A agonism and α1-adrenoceptor antagonism contribute to its 5-HT-suppressing action [1]. In contrast, the clozapine (0.3 mg/kg)-induced 5-HT decrease was not antagonized by WAY 100635 or cirazoline alone, and only modestly attenuated by their combination; the response to a higher clozapine dose (3.0 mg/kg) was entirely resistant, implicating additional mechanisms beyond 5-HT1A and α1-adrenoceptors for clozapine [1].

in vivo microdialysis 5-HT release 5-HT1A autoreceptor

S 16924 Is a Potent, Competitive 5-HT2C Antagonist: pKi 8.28 vs. Clozapine 8.04 vs. Haloperidol <6.0

At the cloned, human INI isoform of the 5-HT2C receptor stably expressed in CHO cells, S 16924 displayed high affinity with a pKi of 8.28 [1]. Clozapine was similarly potent (pKi = 8.04), whereas haloperidol showed negligible affinity (pKi < 6.0) [1]. Functionally, S 16924 concentration-dependently abolished 5-HT-induced elevation of intracellular Ca²⁺ with a pKb of 7.93, and competitively blocked 5-HT-stimulated phospholipase C activity (depletion of [³H]phosphatidylinositols) with a pA₂ of 7.89 by Schild analysis [1]. Clozapine inhibited these responses with pKb values of 7.43 (Ca²⁺) and 7.84 ([³H]PI), while haloperidol was inactive (pKb < 5.0 in both assays) [1]. Neither S 16924, clozapine, nor haloperidol exhibited agonist activity when applied alone [1].

5-HT2C receptor phosphatidylinositol hydrolysis calcium accumulation

S 16924 Does Not Induce Catalepsy and Reverses Haloperidol-Induced Catalepsy 1.7-Fold More Potently than Clozapine

In rats, catalepsy—a behavioral correlate of extrapyramidal side effect liability—was provoked by haloperidol across a dose range of 0.04–0.63 mg/kg but was not induced by S 16924 (≥80.0 mg/kg) or clozapine (≥80.0 mg/kg) [1]. Critically, S 16924 actively inhibited the induction of catalepsy by haloperidol with an ID50 of 3.2 mg/kg, an effect abolished by the 5-HT1A receptor antagonist WAY 100,635 (0.16 mg/kg) [1]. Clozapine also inhibited haloperidol-induced catalepsy but with a higher ID50 of 5.5 mg/kg, representing a 1.7-fold weaker potency compared to S 16924 [1]. WAY 100,635 less markedly attenuated this action of clozapine, consistent with a smaller 5-HT1A contribution [1].

catalepsy extrapyramidal side effects atypical antipsychotic

S 16924 Avoids Muscarinic M1 and Histamine H1 Off-Target Binding that Confounds Clozapine Studies

Clozapine exhibits high affinity at cloned human muscarinic M1 receptors (Ki = 4.6 nM) and native histamine H1 receptors (Ki = 5.4 nM), introducing substantial cholinergic and histaminergic pharmacological activity that complicates mechanistic interpretation [1]. In direct comparison, S 16924 displays >217-fold lower affinity for M1 receptors (Ki > 1000 nM) and ~29-fold lower affinity for H1 receptors (Ki = 158 nM) [1]. Haloperidol likewise has low affinity at these sites (Ki > 1000 nM and 453 nM, respectively) but lacks the 5-HT1A and 5-HT2A/2C profile of S 16924 [1].

muscarinic M1 receptor histamine H1 receptor off-target selectivity

S 16924 Demonstrates Broad Antipsychotic-Like Activity with ID50 Intermediate Between Clozapine and Haloperidol Across Multiple Behavioral Models

In models predictive of positive symptom control in schizophrenia, S 16924 antagonized locomotion provoked by dizocilpine and cocaine, reduced conditioned avoidance responses, and blocked apomorphine-induced climbing, with a composite median inhibitory dose (ID50) of 0.96 mg/kg, s.c. [1]. This was 2.0-fold more potent than clozapine (ID50 = 1.91 mg/kg, s.c.) but 19.2-fold less potent than haloperidol (ID50 = 0.05 mg/kg, s.c.) [1]. S 16924 and clozapine displayed equipotent blockade of rotation induced by D1 agonist SKF 38393 (ID50: 0.8 vs. 0.6 mg/kg) and D2 agonist quinpirole (ID50: 1.7 vs. 2.0 mg/kg), whereas haloperidol preferentially blocked quinpirole (ID50: 0.02 vs. 1.8 mg/kg for SKF 38393) [1]. In cognitive-attentional models, S 16924 induced significant latent inhibition at 0.08 mg/kg versus clozapine at 0.16 mg/kg (2-fold greater potency), while haloperidol was ineffective [1]. EEG power spectra analysis further differentiated the compounds: S 16924 (2.0 mg/kg) and clozapine (5.0 mg/kg) reinforced 7–8 Hz frequencies, whereas haloperidol (0.5 mg/kg) preferentially reinforced 10–14 Hz [1].

conditioned avoidance response dizocilpine-induced locomotion positive symptom models

High-Value Application Scenarios for S 16924 Based on Validated Differentiation Evidence


Dissecting 5-HT1A-Mediated Contributions to Antipsychotic Efficacy Without Muscarinic Confounds

S 16924's 96% MAPK efficacy at h5-HT1A receptors (versus clozapine's 43%) combined with >217-fold lower M1 affinity (>1000 vs. 4.6 nM) makes it the definitive tool for experiments aiming to isolate 5-HT1A partial agonism as a therapeutic mechanism in schizophrenia models.

Studying 5-HT2C Antagonism as a Component of Atypical Antipsychotic Action

With a pKi of 8.28 and a competitive antagonist profile (pA₂ = 7.89) at h5-HT2C receptors—numerically exceeding clozapine (pKi 8.04) and far surpassing haloperidol (pKi < 6.0)—S 16924 serves as a high-affinity 5-HT2C antagonist reference standard for in vitro and in vivo studies investigating the role of 5-HT2C blockade in mesolimbic dopamine modulation and weight-gain liability.

Behavioral Pharmacology Studies Requiring Antipsychotic-Like Activity Without Catalepsy Confounds

The complete absence of catalepsy induction at doses up to ≥80 mg/kg and the potent (ID50 = 3.2 mg/kg), 5-HT1A-dependent reversal of haloperidol-induced catalepsy differentiate S 16924 from both typical and atypical antipsychotics. This profile enables clean behavioral readouts in locomotor, cognitive, and sensorimotor gating paradigms where motor impairment would otherwise obscure interpretation.

In Vivo Microdialysis Studies of Serotonergic Modulation of Cortical and Subcortical Neurotransmission

S 16924's unique ability to simultaneously reduce 5-HT overflow (~70%) while dose-dependently elevating dopamine and noradrenaline levels selectively in the frontal cortex—a pattern only partially mimicked by clozapine and absent with haloperidol—positions it as the preferred pharmacological agent for investigating the neurochemical basis of atypical antipsychotic action in prefrontal versus subcortical regions.

Quote Request

Request a Quote for S 16924

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.